![molecular formula C17H17BrN2OS B2831055 N-[4-(4-methoxyphenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide CAS No. 477526-07-1](/img/structure/B2831055.png)
N-[4-(4-methoxyphenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-methoxyphenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide, commonly known as MTT, is a chemical compound that has been widely used in scientific research for its ability to measure cellular metabolic activity. MTT is a yellow-colored dye that is reduced to formazan by mitochondrial enzymes in living cells. The amount of formazan produced is proportional to the number of viable cells in a culture, making MTT a valuable tool for cell viability assays.
Mécanisme D'action
Target of Action
Similar compounds have been shown to have antimicrobial and antiproliferative activities , suggesting that their targets may include bacterial cells and cancerous cells.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . These changes can result in the inhibition of growth or proliferation of the target cells .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects such as the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Result of Action
Similar compounds have been shown to have antimicrobial and antiproliferative effects, suggesting that this compound may also have similar effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[4-(4-methoxyphenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide . These factors can include the pH of the environment, the presence of other compounds, and the temperature.
Avantages Et Limitations Des Expériences En Laboratoire
MTT assays are widely used in scientific research due to their simplicity, reliability, and low cost. They are easy to perform and do not require specialized equipment. However, MTT assays have some limitations. They are not suitable for measuring cell proliferation or apoptosis, and they can be affected by factors such as pH, temperature, and culture conditions.
Orientations Futures
There are several future directions for the use of MTT in scientific research. One area of interest is the development of new MTT analogs with improved sensitivity and selectivity for specific cell types. Another area of interest is the use of MTT in combination with other assays to provide a more comprehensive analysis of cellular function. Additionally, MTT assays could be used to evaluate the effectiveness of novel cancer therapies and antimicrobial agents.
Méthodes De Synthèse
MTT can be synthesized by reacting 3-methyl-1,3-thiazol-2(3H)-one with 4-methoxybenzaldehyde in the presence of ammonium acetate and acetic anhydride. The resulting thiazolium salt is then reacted with N-phenylbenzenamine in the presence of hydrobromic acid to yield MTT.
Applications De Recherche Scientifique
MTT is widely used in scientific research for cell viability assays, drug screening, and toxicity testing. It is commonly used in cancer research to evaluate the cytotoxic effects of chemotherapy drugs on cancer cells. MTT assays are also used in microbiology to measure the effectiveness of antimicrobial agents against bacteria and fungi.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-3-methyl-N-phenyl-1,3-thiazol-3-ium-2-amine;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS.BrH/c1-19-16(13-8-10-15(20-2)11-9-13)12-21-17(19)18-14-6-4-3-5-7-14;/h3-12H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMDGTPNFFZKFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC=C1C2=CC=C(C=C2)OC)NC3=CC=CC=C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B2830974.png)
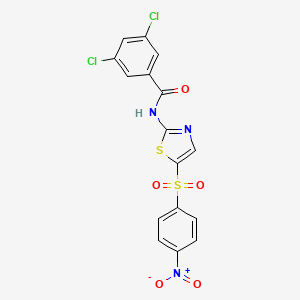


![2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone](/img/structure/B2830980.png)
![N-1,3-benzodioxol-5-yl-2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2830982.png)
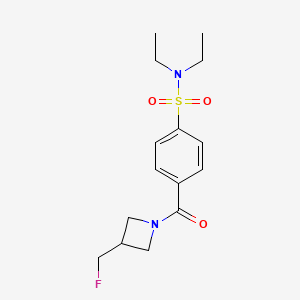
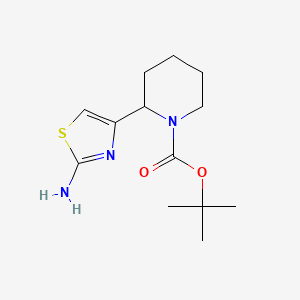
![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid hydrochloride](/img/structure/B2830986.png)
![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2830988.png)
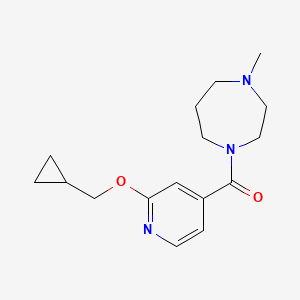
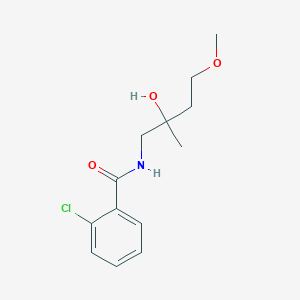
![3-[[3-[(4-fluorophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid](/img/structure/B2830992.png)
![8-(3-chlorophenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830993.png)
